Cas no 33769-07-2 ((1-Trityl-1H-imidazol-4-yl)methanol)

(1-Trityl-1H-imidazol-4-yl)methanol is a protected imidazole derivative featuring a trityl (triphenylmethyl) group at the 1-position and a hydroxymethyl substituent at the 4-position. The trityl group enhances stability and solubility in organic solvents, making the compound useful in synthetic applications, particularly in peptide and nucleoside chemistry where selective protection is required. The hydroxymethyl functionality allows for further functionalization, enabling its use as a versatile intermediate in the synthesis of pharmaceuticals, ligands, and catalysts. Its structural features contribute to controlled reactivity, reducing unwanted side reactions during complex multi-step syntheses. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules.
(1-Trityl-1H-imidazol-4-yl)methanol structure
33769-07-2 structure
Product name:(1-Trityl-1H-imidazol-4-yl)methanol
CAS No:33769-07-2
MF:C23H20N2O
MW:340.417705535889
MDL:MFCD02179553
CID:309486
PubChem ID:382182

(1-Trityl-1H-imidazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Trityl-1H-imidazol-4-yl)methanol
    • 1H-Imidazole-4-methanol,1-(triphenylmethyl)-
    • 1-Trityl-1H-imidazole-4-methanol
    • 1-TRITYL-IMIDOZOLE-4-METHANOL
    • 4-Hydroxymethyl-1H-tritylimidazole
    • (1-tritylimidazol-4-yl)methanol
    • 4-(Hydroxymethyl)-1-trityl-1H-imidazole
    • 1-(Triphenylmethyl)-4-(hydroxymethyl)imidazole
    • 1-Triphenylmethyl-1H-imidazole-4-methanol
    • (1-Trityl-1H-imidazol-4-yl)methanol #
    • 1-(TRIPHENYLMETHYL)-1H-IMIDAZOLE-4-METHANOL
    • 4-hydroxymethyl-1-trityl-1H-imidazole
    • EN300-1267391
    • MFCD02179553
    • 4-(hydroxymethyl)-1-(triphenylmethyl)imidazole
    • AM803721
    • 1-Triphenylmethyl-4-(hydroxymethyl)imidazol
    • (1-trityl-1H-imidazol-4-yl)-methanol
    • AC-12612
    • 4-Hydroxymethyl-1-triphenylmethyl-imidazole
    • 1-trityl-4-hydroxymethyl-imidazole
    • A821939
    • 1-Triphenylmethyl-4-(hydroxvmethyl)-imidazole
    • NSC669641
    • CHEMBL2005885
    • BCP06613
    • NCI60_024303
    • [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol
    • DTXSID60327604
    • Imidazole, 4-hydroxymethyl-1-trityl-
    • AB11336
    • PS-10989
    • 1-triphenylmethyl-4-(hydroxymethyl)-imidazole
    • 33769-07-2
    • NSC-669641
    • 1-triphenylmethyl-4-(hydroxymethyl)imidazole
    • J-500499
    • AKOS015915224
    • 1-tritylimidazole-4-methanol
    • Imidazole-5-methanol, 3-trityl-
    • SCHEMBL1342
    • CS-0045285
    • FT-0639128
    • 4-Hydroxymethyl-1-triphenylmethylimidazole
    • 3-Bromomethyl-5-methyl[1,2,4]oxadiazole
    • 1-trityl-4-hydroxymethyl-1H-imidazole
    • (1-trityl-1H-imidazole-4-yl)methanol
    • 4-hydroxymethyl-1-tritylimidazole
    • 1-triphenylmethyl-4-(hydroxymethyl) imidazole
    • [1-(triphenylmethyl)imidazol-4-yl]methanol
    • DB-019349
    • MDL: MFCD02179553
    • Inchi: InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2
    • InChI Key: DVQYFYUODSFBFS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(CO)N=C4

Computed Properties

  • Exact Mass: 340.15800
  • Monoisotopic Mass: 340.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38A^2
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 237-238 ºC (1,4-dioxane )
  • Boiling Point: 516.1 ℃ at 760 mmHg
  • Flash Point: 265.9°C
  • Refractive Index: 1.612
  • Solubility: Very slightly soluble (0.1 g/l) (25 º C),
  • PSA: 38.05000
  • LogP: 4.21560

(1-Trityl-1H-imidazol-4-yl)methanol Security Information

(1-Trityl-1H-imidazol-4-yl)methanol Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1-Trityl-1H-imidazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM100771-5g
(1-trityl-1H-imidazol-4-yl)methanol
33769-07-2 95%+
5g
$*** 2023-05-30
eNovation Chemicals LLC
Y1001544-10g
(1-tritylimidazol-4-yl)methanol
33769-07-2 95%
10g
$400 2024-08-02
Chemenu
CM100771-1g
(1-trityl-1H-imidazol-4-yl)methanol
33769-07-2 95+%
1g
$74 2021-08-06
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CM100771-10g
(1-trityl-1H-imidazol-4-yl)methanol
33769-07-2 95+%
10g
$425 2021-08-06
Chemenu
CM100771-25g
(1-trityl-1H-imidazol-4-yl)methanol
33769-07-2 95%+
25g
$*** 2023-05-30
Chemenu
CM100771-1g
(1-trityl-1H-imidazol-4-yl)methanol
33769-07-2 95+%
1g
$74 2022-09-29
Enamine
EN300-1267391-0.5g
[1-(triphenylmethyl)-1H-imidazol-4-yl]methanol
33769-07-2 90%
0.5g
$57.0 2023-06-08
Aaron
AR00BZ5O-10g
1-TRITYL-1H-IMIDAZOLE-4-METHANOL
33769-07-2 97%
10g
$86.00 2025-01-24
A2B Chem LLC
AF57680-100g
1-Trityl-1H-imidazole-4-methanol
33769-07-2 98%
100g
$1370.00 2024-04-20
abcr
AB150480-25g
1-Trityl-1H-imidazole-4-methanol, 98%; .
33769-07-2 98%
25g
€807.00 2024-04-17

Additional information on (1-Trityl-1H-imidazol-4-yl)methanol

Latest Research Advances on (1-Trityl-1H-imidazol-4-yl)methanol (CAS: 33769-07-2) in Chemical Biology and Pharmaceutical Applications

Recent studies have highlighted the growing importance of (1-Trityl-1H-imidazol-4-yl)methanol (CAS: 33769-07-2) as a versatile intermediate in chemical biology and pharmaceutical research. This compound, characterized by its trityl-protected imidazole moiety, has been increasingly utilized in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The unique structural features of this compound enable its application in diverse synthetic pathways, making it a valuable tool for medicinal chemists.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (1-Trityl-1H-imidazol-4-yl)methanol as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed this compound to introduce the critical imidazole pharmacophore, which significantly enhanced the binding affinity and selectivity of the resulting inhibitors. The study reported a 40% improvement in inhibitory activity compared to previous generations of BTK inhibitors, underscoring the compound's potential in targeted cancer therapy.

In the field of chemical biology, (1-Trityl-1H-imidazol-4-yl)methanol has been instrumental in the development of activity-based probes (ABPs) for studying enzyme function. A recent Nature Chemical Biology publication detailed its use in creating selective probes for histidine kinases, enabling real-time monitoring of enzymatic activity in live cells. The trityl protection group was found to be particularly advantageous, as it provided both steric protection during synthesis and facile deprotection under mild conditions, preserving the biological activity of the final probes.

Pharmaceutical applications of this compound have expanded significantly, with several patent applications filed in 2023-2024 describing its incorporation into drug candidates for inflammatory diseases. One notable application involves its use as a precursor for interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, where the imidazole methanol derivative serves as a crucial structural element for maintaining optimal pharmacokinetic properties. Clinical trial data from phase I studies of these candidates have shown promising safety profiles and target engagement.

The synthetic methodology for (1-Trityl-1H-imidazol-4-yl)methanol has also seen recent improvements. A 2024 Organic Process Research & Development report described a novel, scalable synthesis route that reduces production costs by 30% while maintaining high purity (>99.5%). This advancement addresses previous challenges in large-scale production and makes the compound more accessible for both research and commercial applications.

Looking forward, researchers anticipate expanded applications of (1-Trityl-1H-imidazol-4-yl)methanol in PROTAC (proteolysis targeting chimera) development and covalent inhibitor design. Preliminary studies suggest its imidazole moiety may serve as an effective warhead in targeted protein degradation strategies, potentially opening new avenues in drug discovery for previously "undruggable" targets.

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